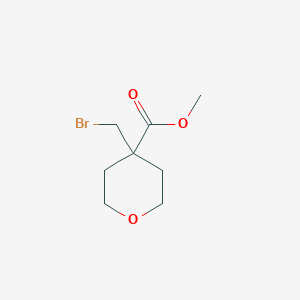

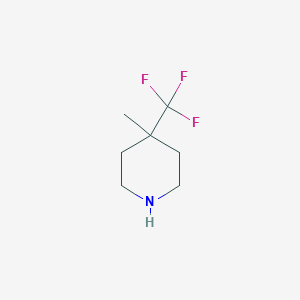

![molecular formula C9H17NO B1530812 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1600125-71-0](/img/structure/B1530812.png)

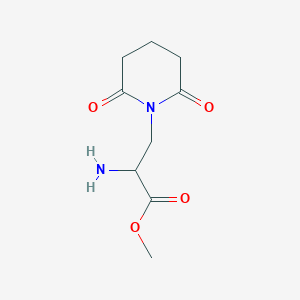

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol

Vue d'ensemble

Description

“1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 g/mol . This compound is used for research purposes and is not intended for human or veterinary use .

Molecular Structure Analysis

The InChI code for “1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is 1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol” is a liquid at room temperature .Applications De Recherche Scientifique

Iron-Catalyzed Ring Expansion of Cyclobutanols

Research by Zhuang et al. (2022) developed a synthesis method for 1-pyrroline derivatives from cyclobutanol derivatives using MsONH3OTf as an aminating reagent. This one-pot procedure facilitates C-N bond/C═N bond formation via ring expansion, achieving moderate to good yields under mild conditions (Daijiao Zhuang, Tharcisse Gatera, Zhenyu An, Rulong Yan, 2022).

Photocycloaddition and Luminescence Sensing

Hu et al. (2015) described the synthesis and structural determination of a Zn(II) coordination polymer and its photocycloaddition product, highlighting its unique chain structure and photocyclodimerization properties. This study demonstrates the polymer's selective luminescence sensing of iron(III) ions and selective absorption of dyes, offering insights into photocycloaddition reactions and luminescence sensing applications (Feilong Hu, Yi-Xiang Shi, Huanni Chen, J. Lang, 2015).

DNA Photolyase and Cyclobutane Ring Breakage

Sancar (1994) elucidated the function of DNA photolyase in repairing DNA damaged by UV radiation through the energy of visible light. This enzyme utilizes visible light to break the cyclobutane ring of pyrimidine dimers in DNA, demonstrating a vital application in understanding DNA repair mechanisms (A. Sancar, 1994).

Cyclopenta[b]pyrroles from Triazines

Research by Ye et al. (2010) on the reactions of 1,2,4-triazines with cyclobutanone leading to cyclopenta[b]pyrroles provides insights into synthetic strategies and mechanistic studies of cyclopentapyrroles, highlighting the application of cyclobutanols in complex heterocyclic synthesis (Long Ye, Makhluf J Haddadin, Michael W Lodewyk, Andrew J Ferreira, James C Fettinger, Dean J Tantillo, Mark J Kurth, 2010).

Gold-Catalyzed Cycloisomerizations

Couty, Meyer, and Cossy (2009) investigated the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones or carbonyl compounds with a 2,3-methanopyrrolidine subunit. This study showcases the potential of catalytic processes in the efficient synthesis of complex cyclic structures (S. Couty, C. Meyer, J. Cossy, 2009).

Propriétés

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFQDWINIPUHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)

![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)

![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)